2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-NITROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups, a nitrophenyl group, and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-NITROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of guanidine nitrate with diethyl malonate, followed by cyclization and methylation using dimethyl carbonate.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a suitable thiol compound under basic conditions.
Attachment of the Nitro Group: The nitrophenyl group is introduced via nitration of an aromatic precursor, followed by coupling with the pyrimidine derivative.
Formation of the Final Compound: The final step involves the coupling of the thienylmethyl group with the intermediate compound, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-NITROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-NITROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE
- 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE
Uniqueness
The presence of the nitrophenyl group in 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-NITROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE imparts unique electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C19H18N4O3S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18N4O3S2/c1-13-10-14(2)21-19(20-13)28-12-18(24)22(11-17-4-3-9-27-17)15-5-7-16(8-6-15)23(25)26/h3-10H,11-12H2,1-2H3 |
InChI Key |
FWCCWSLREMUIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.